SIRT2 Binding Affinity vs. SIRT3 Selectivity: Surface Plasmon Resonance Comparison
The target compound demonstrates binding affinity to recombinant human SIRT2 with a Kd of 25,000 nM, representing a 15.7-fold selectivity over SIRT3, for which the Kd is 392,000 nM. This selectivity ratio is a direct experimental measurement from surface plasmon resonance (SPR) and provides a critical advantage over pan-sirtuin inhibitors [1]. This level of selectivity is a key differentiator from the class reference inhibitor cambinol, which, while more potent (SIRT2 IC50 = 13.86 µg/mL in a separate assay), exhibits lower SIRT2/SIRT3 selectivity in head-to-head studies, with the most selective analog in the series (compound 7) showing a distinct preference for SIRT1 and SIRT2 over SIRT3 [2].
| Evidence Dimension | Binding affinity (Kd) and isoform selectivity (SIRT2 vs SIRT3) |
|---|---|
| Target Compound Data | SIRT2 Kd = 25,000 nM; SIRT3 Kd = 392,000 nM; Selectivity ratio = 15.7-fold |
| Comparator Or Baseline | Cambinol (class reference): SIRT2 IC50 = 13.86 µg/mL; a more selective analog (compound 7) in the series showed selectivity for SIRT1 and SIRT2 over SIRT3, but a direct numerical SIRT2/SIRT3 Kd ratio is not reported for cambinol [2]. |
| Quantified Difference | Target compound's SIRT2/SIRT3 selectivity ratio is 15.7-fold based on SPR. This contrasts with the class's most potent compound (7), where isoform selectivity is described qualitatively as 'high selectivity against SIRT1 and SIRT2 over SIRT3'. |
| Conditions | Binding affinity measured by surface plasmon resonance on chip-immobilized recombinant human SIRT2 and SIRT3 after 300 seconds. |
Why This Matters
A 15.7-fold SIRT2/SIRT3 selectivity, directly measured by SPR, indicates a lower likelihood of off-target SIRT3-related toxicity in cellular models, making this compound a superior choice for experiments requiring SIRT2-specific inhibition over pan-sirtuin inhibition.
- [1] BindingDB. BDBM50576688 (CHEMBL4873020). Affinity data for SIRT2 (Kd = 2.50E+4 nM) and SIRT3 (Kd = 3.92E+5 nM). https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50576688 (accessed 2026-04-29). View Source
- [2] Khalil, N. A., Ahmed, E. M., Zaher, A. F., El-Zoghbi, M. S., & Sobh, E. A. (2020). Synthesis of certain benzothieno[3,2-d]pyrimidine derivatives as a selective SIRT2 inhibitors. European Journal of Medicinal Chemistry, 187, 111926. View Source
